molecular formula C9H11NO3 B1336589 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid CAS No. 33230-32-9

5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid

Cat. No.: B1336589
CAS No.: 33230-32-9
M. Wt: 181.19 g/mol
InChI Key: IOXIIOUTRNRNQM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid (CAS 33230-32-9) is a bicyclic heterocyclic compound with a seven-membered cyclohepta ring fused to an isoxazole moiety. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol . The compound is commercially available with high purity (98%) and requires storage under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8-6-4-2-1-3-5-7(6)13-10-8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXIIOUTRNRNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426900
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33230-32-9
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fused isoxazole-carboxylic acid derivatives. Key structural analogs and their distinguishing features are discussed below:

Structural Analogs and Ring Size Variations

  • 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1): Similarity: 0.99 (based on Tanimoto coefficient) . Key Difference: Contains a five-membered cyclopenta ring (vs. seven-membered cyclohepta in the target compound). Molecular Formula: C₇H₉NO₃ (smaller molecular weight: 155.15 g/mol) . Impact: Reduced ring size decreases conformational flexibility and may alter binding affinity in biological systems.
  • 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (CAS 90005-77-9):

    • Purity : 97% .
    • Key Difference : Benzisoxazole fused to a six-membered ring (vs. cyclohepta).
    • Applications : Often used as a precursor in synthetic chemistry due to its aromatic stability.

Substituent Variations

  • 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (CAS 832684-43-2): Similarity: 0.96 . Key Difference: Introduction of a bulky tert-butyl group on the fused ring.
  • Thiophene Analogs (e.g., 2-[(3,4-Dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid): Key Difference: Replacement of isoxazole oxygen with thiophene sulfur . Pharmacological Relevance: Demonstrated anti-HIV activity in preliminary studies, highlighting the role of heteroatom identity in biological activity .

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Target Compound (33230-32-9) C₉H₁₁NO₃ 181.19 98% 2–8°C, dry, sealed
5,6-Dihydro-cyclopenta analog C₇H₉NO₃ 155.15 96–97% Not specified
4,5,6,7-Tetrahydro-benzisoxazole C₈H₉NO₃ 167.16 97% Not specified
  • Solubility: Limited data available, but the presence of a carboxylic acid group suggests moderate aqueous solubility, dependent on pH.
  • Stability : The target compound’s requirement for low-temperature storage indicates sensitivity to thermal degradation , whereas analogs without such specifications may be more stable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) with amines or alcohols in polar aprotic solvents like DMF. Optimization of temperature (room temperature to 50°C) and reaction time (12–24 hours) is critical to avoid side products such as ester hydrolysis derivatives . For cyclohepta[d]isoxazole derivatives, cyclization of pre-functionalized intermediates under mild acidic or basic conditions is often employed .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for confirming the chair conformation of the tetrahydrocycloheptane ring and the planar orientation of the isoxazole moiety. Key parameters include dihedral angles between the isoxazole and cycloheptane systems (e.g., 11.48°–16.13° deviations observed in related structures) and intramolecular hydrogen bonding patterns (e.g., O–H···N interactions stabilizing the S(6) ring motif) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the carboxylic acid group is prone to dimerization. Stability studies using HPLC or TLC should monitor degradation products over time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology : Density functional theory (DFT) calculations can assess electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., the carboxylate group at C3). Molecular docking simulations with target proteins (e.g., enzymes) should prioritize the isoxazole ring’s dipole moment and the cycloheptane ring’s steric effects .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For inconsistent IC₅₀ values, consider assay-specific factors:

  • Solubility : Use co-solvents (e.g., DMSO ≤1%) to maintain compound integrity.
  • Metabolic stability : Test in hepatocyte models to identify rapid degradation pathways .

Q. How can structure-activity relationships (SAR) guide functionalization of the cycloheptane ring?

  • Methodology : Introduce substituents at the 4H position to modulate lipophilicity (ClogP) and hydrogen-bonding capacity. For example:

  • Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the isoxazole ring.
  • Bulkier substituents (e.g., –CH₂Ph) may restrict rotational freedom, affecting target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Reactant of Route 2
5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid

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